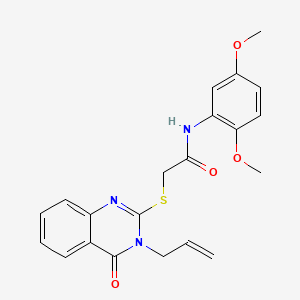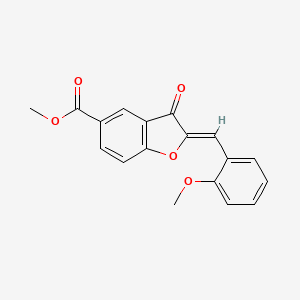![molecular formula C15H18N4O2 B2643943 6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide CAS No. 2310157-01-6](/img/structure/B2643943.png)
6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide is a heterocyclic compound that features a triazole and oxazine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted triazole with an oxazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole or oxazine derivatives.
Aplicaciones Científicas De Investigación
6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may interfere with microbial cell wall synthesis, contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.
Oxazine derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide is unique due to its combined triazole and oxazine ring system, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
6-phenyl-N-propan-2-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10(2)16-15(20)14-12-9-21-13(8-19(12)18-17-14)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAYBUHHSFMMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C2COC(CN2N=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B2643860.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide](/img/structure/B2643861.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2643864.png)
![2-[(2-Acetylphenyl)sulfanyl]benzoic Acid](/img/structure/B2643865.png)

![2-chloro-4-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2643868.png)


![2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2643871.png)
![N-cyclopentyl-2-fluoro-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide](/img/structure/B2643873.png)
![4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one](/img/structure/B2643874.png)

![3-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2643880.png)
